molecular formula C8H5BrO3 B1591591 4-Bromo-2-formylbenzoic acid CAS No. 871502-87-3

4-Bromo-2-formylbenzoic acid

Cat. No. B1591591
M. Wt: 229.03 g/mol
InChI Key: GHVFFWJIPXPVBE-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

The mixture of 3,5-dibromo-3H-isobenzofuran-1-one (B3) (38 g, 130 mmol) in a solution of 10N NaOH (28.6 mL, 286 mmol) and water (240 mL) is heated for 2 h at 80° C. Activated charcoal (2 g) is added and the mixture is refluxed for another 1 hour. Mixture is hot filtered and acidified with 2N methanesulfonic acid (100 mL). The resulting mixture is cooled in an ice-water bath for 1 h. The solid is filtered and washed with water (4×25 mL) and vacuum dried under KOH to yield 4-bromo-2-formyl-benzoic acid (C3) (26.5 g, 89%, mp: 202° C.). Recrystallization: Dissolved 4-bromo-2-formyl-benzoic acid (C3) in hot EtOH (220 mL) and cooled the mixture in an ice-water bath for 4 h. The solid is filtered and rinsed with cold EtOH (3×20 mL). The solid is then vacuum dried over KOH to yield 4-bromo-2-formyl-benzoic acid (16.8 g, 63%, mp: 204-205° C.).
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
28.6 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([Br:11])[CH:9]=2)[C:4](=[O:12])[O:3]1.[OH-:13].[Na+].C>O>[Br:11][C:8]1[CH:7]=[CH:6][C:5]([C:4]([OH:3])=[O:12])=[C:10]([CH:2]=[O:13])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
BrC1OC(C2=CC=C(C=C12)Br)=O
Name
Quantity
28.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for another 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Mixture is hot filtered
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is cooled in an ice-water bath for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with water (4×25 mL) and vacuum
CUSTOM
Type
CUSTOM
Details
dried under KOH

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.